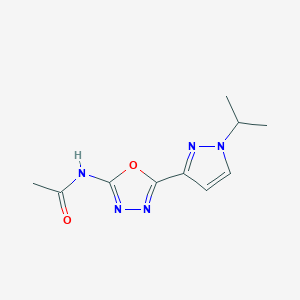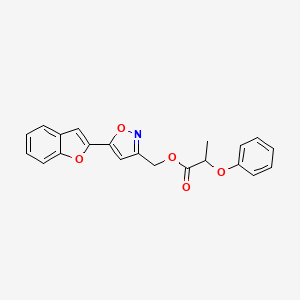
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzofuran and isoxazole . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the current data .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate, focusing on six unique applications:
Antimicrobial Agents
The compound (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate has shown significant potential as an antimicrobial agent. Benzofuran and isoxazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains . The unique structural combination of benzofuran and isoxazole enhances the compound’s ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics.
Anticancer Agents
Research has indicated that benzofuran-isoxazole hybrids possess notable anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) has been a focal point of study . The presence of the benzofuran moiety contributes to the compound’s ability to intercalate with DNA, while the isoxazole ring enhances its binding affinity to cancer cell receptors. This dual action mechanism makes it a potential candidate for targeted cancer therapies.
Anti-inflammatory Agents
The anti-inflammatory properties of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a valuable compound for developing new anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases.
Antioxidant Agents
The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage caused by free radicals . The benzofuran ring structure is known for its ability to scavenge free radicals, while the isoxazole moiety enhances the compound’s overall stability and reactivity. This dual functionality makes it an excellent candidate for developing antioxidant supplements and pharmaceuticals aimed at preventing oxidative stress-related diseases.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCIMGIXMTEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


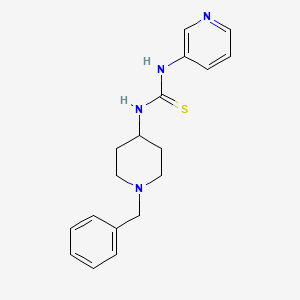
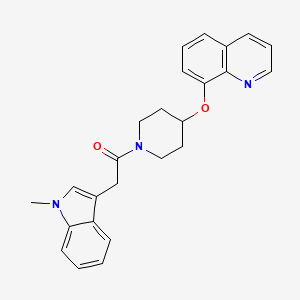
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)


![2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)
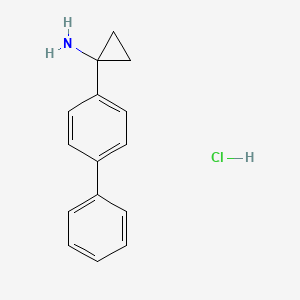
![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)
